molecular formula C12H12F2N4O B2613973 4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine CAS No. 861226-63-3

4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine

Cat. No.: B2613973
CAS No.: 861226-63-3
M. Wt: 266.252
InChI Key: WIRAWWCIVRUBFU-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-2-hydrazino-6-(3-methoxyphenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the various substituents. The exact method would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a difluoromethyl group, a hydrazino group, and a methoxyphenyl group attached to the ring .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating effects of the substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethyl and methoxyphenyl groups could increase the compound’s lipophilicity .

Scientific Research Applications

Synthesis Methods

Research efforts have been directed towards synthesizing novel pyrimidine and fused pyrimidine derivatives. For instance, Mahmoud et al. (2011) discussed the synthesis of various pyrimidine derivatives through the reaction of specific starting materials with electrophilic reagents. This synthesis process was aimed at exploring potential antiviral activities, although no significant antiviral effects were observed in the study's context (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Biological Activities

  • Anticonvulsant and Neurotoxicity Evaluation : Shaquiquzzaman et al. (2012) synthesized a series of pyrimidine-5-carbonitrile derivatives and evaluated their anticonvulsant and neurotoxicity effects. Certain compounds demonstrated high activity at low doses, indicating their potential in preventing seizure spread (Shaquiquzzaman, Khan, Amir, & Alam, 2012).
  • Antifungal Activity : Hanafy (2011) focused on synthesizing new pyrido[2,3-d]pyrimidine derivatives and evaluating their antifungal activities. Some synthesized compounds showed significant antifungal activities, highlighting their potential as antifungal agents (Hanafy, 2011).
  • Anti-inflammatory Activity : Mohamed, Kamel, & Abd El-hameed (2013) synthesized novel pyrrolo[2,3-d]pyrimidine derivatives and tested their in vivo anti-inflammatory activities. Results indicated that some compounds exhibited significant anti-inflammatory activities, suggesting their potential therapeutic applications (Mohamed, Kamel, & Abd El-hameed, 2013).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Activity : Various studies have synthesized new pyrimidine derivatives to evaluate their antimicrobial activities. For example, Hossain & Bhuiyan (2009) reported the synthesis of thieno and furopyrimidine derivatives, which were tested for antimicrobial activities, with some compounds displaying promising results (Hossain & Bhuiyan, 2009).
  • Antiproliferative Activity : Nassar et al. (2016) focused on synthesizing 1-(4-(1H-Indol-3-Yl)-6-(4-Methoxyphenyl)Pyrimidin-2-yl)Hydrazine and its derivatives, evaluating their antiproliferative activities. This research highlighted the potential of these compounds in cancer treatment, with some derivatives showing promising antiproliferative activities (Nassar, Badry, Eltoukhy, & Ayyad, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used as pharmaceuticals, where they can interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in pharmaceuticals or materials science. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4O/c1-19-8-4-2-3-7(5-8)9-6-10(11(13)14)17-12(16-9)18-15/h2-6,11H,15H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRAWWCIVRUBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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